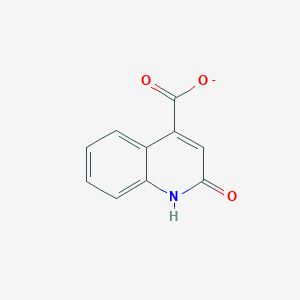

2-Oxo-1,2-dihydroquinoline-4-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for 2-oxo-1,2-dihydroquinoline-4-carboxylate follows IUPAC rules for bicyclic heterocycles. The base structure is a quinoline system (a benzene fused to a pyridine ring), numbered such that the pyridine nitrogen occupies position 1. The substituents are assigned as follows:

- 2-Oxo group : A ketone at position 2.

- 1,2-Dihydro designation : Indicates partial saturation of the pyridine ring between positions 1 and 2.

- 4-Carboxylate : A deprotonated carboxylic acid group (-COO⁻) at position 4.

The IUPAC name is 2-oxo-1H-quinoline-4-carboxylate , reflecting the tautomeric form where the hydrogen resides on the pyridine nitrogen. Alternative nomenclature includes 4-carboxycarbostyril , referencing the carbostyril (2-quinolone) backbone.

Molecular Geometry and Conformational Analysis

X-ray crystallography reveals key structural features (Table 1):

Table 1: Geometric parameters from crystallographic studies

The carboxylate group exhibits partial coplanarity with the quinoline ring, with dihedral angles ranging from 1.04° to 32.2° depending on substituents. In metal complexes (e.g., [Ni(C₁₀H₆NO₃)₂(H₂O)₄]), the carboxylate adopts a monodentate coordination mode, with Ni–O bonds averaging 2.04 Å. Conformational flexibility is limited due to intramolecular hydrogen bonding between the keto oxygen (O2) and water ligands in hydrated forms.

Tautomeric Equilibrium Studies in Solution Phase

This compound exists in equilibrium with its 4-hydroxy tautomer (4-hydroxyquinoline-3-carboxylate ). Key findings:

- Solvent dependence : Polar aprotic solvents (DMSO) favor the 4-hydroxy form (80–90% population), while nonpolar solvents stabilize the 4-oxo tautomer.

- Intramolecular H-bonding : Stabilizes the 4-oxo form via a six-membered ring between the keto oxygen (O2) and the carboxylate (O4).

- NMR evidence :

DFT calculations (B3LYP/6-311G(d,p)) predict a tautomerization energy barrier of 12.3 kcal/mol, favoring the 4-oxo form by 2.1 kcal/mol in the gas phase.

Comparative Analysis of Protonation States

The compound exhibits pH-dependent speciation (Fig. 1):

Fig. 1: Protonation states and pKa values

| Species | pKa | Dominant Form (pH 7) |

|---|---|---|

| Carboxylic acid (neutral) | 2.69 ± 0.10 | Deprotonated |

| Pyridinium (N1 protonated) | 4.85 | Deprotonated |

Key comparisons:

- vs. 4-Oxoquinoline-3-carboxylic acid : The 3-carboxyl analog shows a lower pKa (2.34) due to stronger electron withdrawal from the adjacent carboxyl group.

- Metal binding : The carboxylate preferentially binds metal ions (e.g., Ni²⁺, Co²⁺) through O4, while the keto oxygen (O2) participates in weaker axial interactions.

- Crystallographic patterns : Protonated forms (carboxylic acid) exhibit shorter H-bond distances (O–H⋯O = 2.57 Å) compared to deprotonated states (2.89 Å).

Substituent effects:

Eigenschaften

Molekularformel |

C10H6NO3- |

|---|---|

Molekulargewicht |

188.16 g/mol |

IUPAC-Name |

2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)/p-1 |

InChI-Schlüssel |

MFSHNFBQNVGXJX-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-oxo-1,2-dihydroquinoline derivatives in cancer therapy. For instance, a study synthesized several derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Research indicates that 2-oxo-1,2-dihydroquinoline derivatives possess antifungal and antibacterial properties. These findings suggest that modifications of the core structure could lead to new antimicrobial agents .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of various 2-oxo-1,2-dihydroquinoline derivatives. A recent study developed mathematical models to describe the inhibitory activity of these compounds against P-glycoprotein, a protein implicated in multidrug resistance in cancer cells. The study synthesized 18 derivatives and analyzed their activity using molecular docking techniques .

Synthetic Routes

The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate can be achieved through various methods, including alkylation and cyclization reactions. For example, one study reported the synthesis of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate via phase transfer catalysis, demonstrating the versatility of synthetic approaches available for this compound .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Core Structure and Derivatives

The compound’s quinoline core allows for functionalization at positions 1 (N-substitution), 3, and 6 (Figure 1). Key derivatives include:

- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: Molecular weight 203.19 g/mol, boiling point 415.2°C, and moderate aqueous solubility (log S = -3.4) .

- Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate: Nitro and hydroxyl substituents enhance polarity (TPSA = 113 Ų) and reactivity .

- Hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate: Long alkyl chains increase lipophilicity (ClogP = 4.2), favoring membrane permeability .

Table 1: Physicochemical Properties of Selected Analogues

Crystallographic Insights

X-ray studies reveal that the carboxylate group participates in hydrogen bonding (O–H⋯O, N–H⋯O) and π-π stacking, stabilizing crystal lattices. For example, in Tetraaquabis(2-oxo-1,2-dihydroquinoline-4-carboxylato)nickel(II), the carboxylate acts as a monodentate ligand, coordinating to Ni(II) via the carbonyl oxygen . In contrast, 3-carboxylic acid analogues exhibit stronger intermolecular hydrogen bonds due to the additional hydroxyl group .

Reactivity with Biomolecules

Quinoline-4-carboxylate 2-oxidoreductase enzymatically oxidizes quinoline-4-carboxylate to the 2-oxo derivative, highlighting its metabolic relevance . Nitro-substituted analogues (e.g., 6-nitro derivatives) show enhanced electrophilicity, facilitating nucleophilic attacks in drug design .

Analgesic and Anti-inflammatory Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids exhibit analgesic activity, but their esters are understudied. Methyl and ethyl esters show moderate COX-2 inhibition in silico models (IC₅₀ ~ 10 µM) .

Anticancer Potential

Derivatives like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylates inhibit MCF-7 breast cancer cells (IC₅₀ = 2.1–4.8 µM), comparable to doxorubicin . The 4-carboxylate group enhances DNA intercalation, while N-alkyl chains improve bioavailability .

Antimicrobial and Antifungal Effects

This compound derivatives disrupt fungal cell membranes, with MIC values of 8–16 µg/mL against Candida albicans .

Comparative Advantages and Limitations

- Advantages :

- Limitations: Esters exhibit lower aqueous solubility than acids, limiting in vivo applications . Limited data on long-term toxicity and metabolic pathways .

Vorbereitungsmethoden

Isatin-Based Cyclocondensation

A patent by CN102924374B outlines a high-yield route using isatin as the starting material. In a representative procedure, isatin (25 g, 0.17 mol) reacts with acetone in the presence of sodium hydroxide (54.4 g, 1.36 mol) at 25–35°C, followed by reflux for 10 hours. This method yields 31.5 g (99%) of 2-methylquinoline-4-carboxylate after acidification to pH 5–6. The reaction mechanism involves:

-

Ring-opening of isatin to form an intermediate amide.

-

Cyclization with acetone to establish the quinoline scaffold.

-

Esterification via in situ reaction with methanol.

Table 1: Comparative Yields of Cyclocondensation Methods

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | NaOH | Ethanol | 80 | 78 | |

| Isatin | NaOH | Water | 25–35 | 99 | |

| 4-Aminocoumarin | KOtBu | THF | 110 | 85 |

Industrial-Scale Synthesis and Process Optimization

The patent CN102924374B details a scalable five-step synthesis suitable for industrial production:

Key Industrial Steps

-

Condensation : Isatin + acetone → 2-methylquinoline-4-carboxylate (99% yield).

-

Addition : Reaction with benzaldehyde at 100°C for 3 hours (85% yield).

-

Dehydration : Acetic anhydride at 120°C for 5 hours (93% yield).

-

Oxidation : KMnO₄/NaOH at 40°C for 5 hours (94% yield).

-

Decarboxylation : Xylene reflux to remove CO₂ (91% yield).

Table 2: Industrial Process Metrics

| Step | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Condensation | NaOH | 25–35 | 10 | 99 |

| Oxidation | KMnO₄ | 40 | 5 | 94 |

| Decarboxylation | None | 140 | 3 | 91 |

Recent Advances in Green Chemistry

Emerging methodologies prioritize sustainability:

Q & A

Q. What are the standard synthetic routes for preparing 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives?

The synthesis typically involves cyclization of precursors such as substituted anilines or benzoylacetates. For example:

- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is synthesized via condensation of ethyl acetoacetate with substituted anilines, followed by cyclization under basic conditions (e.g., sodium ethoxide) .

- 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be prepared by reacting methylamine derivatives with ketone-containing intermediates, followed by oxidation steps .

Key factors include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst selection (e.g., acetic acid or Lewis acids).

Q. How is the crystal structure of this compound complexes resolved?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXT is standard. For example:

- Tetraaquabis(2-oxo-1,2-dihydroquinoline-4-carboxylato)nickel(II) was characterized using a Bruker SMART APEXII CCD diffractometer. The Ni(II) center adopts an octahedral geometry, coordinated by two carboxylate oxygen atoms and four water molecules. Hydrogen-bonding networks stabilize the structure .

- SHELX software automates space-group determination and refines structural parameters (e.g., R-factor < 0.05) .

Q. What are the common chemical modifications of this scaffold for biological studies?

- Oxidation : The keto group at C2 can be oxidized to form quinoline-2,4-dione derivatives, enhancing electrophilicity for enzyme targeting .

- Substitution : Introducing groups like acetyl (C3) or chlorophenyl (N-position) modulates bioactivity. For example, 3-acetyl derivatives show improved antimicrobial activity compared to unsubstituted analogs .

Advanced Research Questions

Q. How do computational methods like DFT improve understanding of electronic properties?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : Predicts reactivity trends. For 2-oxo-1,2-dihydroquinoline-4-carboxylates, a narrow gap (~3.5 eV) suggests potential as electron-deficient pharmacophores .

- Molecular docking : Simulations with enzymes (e.g., quinoline-4-carboxylate 2-oxidoreductase) reveal binding modes. Pyridoxal 5′-phosphate (PLP) cofactors in E. coli interact with the carboxylate group via hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activities?

- Case Study : While 4-hydroxy-2-oxo derivatives exhibit antiviral activity, 1-methyl analogs show limited efficacy. Comparative studies suggest steric hindrance from the methyl group reduces target binding .

- Methodological Adjustments : Use standardized assays (e.g., MIC for antimicrobial studies) and control for redox interference, as some derivatives auto-oxidize under assay conditions .

Q. What role does this compound play in enzymatic systems?

- Quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) catalyzes its formation from quinoline-4-carboxylate, using water as an oxygen donor and an electron acceptor (e.g., cytochrome c). This reaction is critical in microbial degradation pathways .

- Mechanistic Insight : Isotopic labeling (¹⁸O) confirms hydroxylation at C2, with kinetic studies indicating a ping-pong mechanism .

Q. What advanced spectroscopic techniques validate synthetic intermediates?

- ¹H/¹³C NMR : Aromatic protons in the quinoline ring appear at δ 7.2–8.5 ppm, while the C4 carboxylate carbon resonates near δ 170 ppm .

- XPS : The carbonyl oxygen (O1s) binding energy at ~531 eV confirms keto-enol tautomerization stability .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the carboxylate group .

- Data Reproducibility : Cross-validate computational predictions (DFT) with experimental SCXRD or NMR .

- Enzymatic Assays : Use purified quinoline-4-carboxylate 2-oxidoreductase to avoid side reactions in biodegradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.